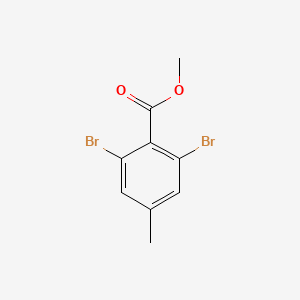

2,6-Dibromo-4-methylbenzoic acid methyl ester

Description

Historical Context of Methyl Benzoate (B1203000) Derivatives in Organic Synthesis

Methyl benzoate and its derivatives have long been integral to the practice of organic synthesis. Historically, methyl benzoate, an ester formed from the condensation of benzoic acid and methanol (B129727), has been recognized for its utility as a precursor in the synthesis of other organic compounds. brainly.comwikipedia.orguomustansiriyah.edu.iq The ester functional group can undergo various transformations, making it a versatile handle for chemists. fiveable.me The reactions of methyl benzoate can occur at either the aromatic ring or the ester group, depending on the reagents and conditions used. wikipedia.org For instance, electrophiles attack the ring, while nucleophiles target the carbonyl center of the ester. wikipedia.org

The production of methyl benzoate itself is a classic example of esterification, a fundamental reaction in organic chemistry. wikipedia.orgmdpi.com Its derivatives are often employed as flavoring and fragrance agents due to their characteristic scents. brainly.comatamanchemicals.com In a broader chemical context, benzoic acid, the precursor to methyl benzoate, is a key industrial chemical used in the synthesis of a wide array of other substances. wikipedia.org The study of these derivatives provides insight into reaction mechanisms and the influence of substituents on reactivity, a cornerstone of physical organic chemistry.

Rationale for Academic Research on Substituted Benzoic Acid Esters

Academic research into substituted benzoic acid esters is driven by the quest to understand and manipulate molecular properties for specific applications. The introduction of various substituents onto the benzoic acid or benzoate ring allows for the fine-tuning of electronic and steric properties, which in turn influences the molecule's reactivity and potential biological interactions. researchgate.netresearchgate.net For example, the presence of electron-withdrawing groups can impact the acidity of the corresponding carboxylic acid, a principle that is thoroughly explored in academic studies. nih.gov

In the context of medicinal chemistry, substituted benzoic acid esters are investigated for their potential as prodrugs. The ester group can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes. Once inside a target cell or organism, native enzymes such as esterases can hydrolyze the ester to release the active carboxylic acid. nih.gov This approach has been explored in the development of treatments for various diseases. Furthermore, the 2,5-substituted benzoic acid scaffold has been a subject of research for its ability to bind to biological targets.

The systematic study of how different substitution patterns on the benzoic acid ring affect a molecule's properties is a fundamental aspect of structure-activity relationship (SAR) studies. These investigations are crucial for the rational design of new molecules with desired functions.

Overview of Synthetic Building Blocks in Medicinal Chemistry Precursors (without discussing drug properties)

In medicinal chemistry, a "building block" is a chemical compound or molecular fragment with reactive functional groups that is used in the modular construction of more complex molecules. wikipedia.orgboronmolecular.com These building blocks are the fundamental components for synthesizing new chemical entities. The quality and diversity of the available building blocks are critical factors in the success of drug discovery programs. acs.orgcsmres.co.uk

The concept of using building blocks allows chemists to systematically explore chemical space by combining different fragments in a modular fashion, a strategy central to combinatorial chemistry. To be effective, building blocks should possess functional groups that allow for selective and high-yielding reactions. wikipedia.org Medicinal chemists prioritize building blocks that are medicinally relevant and designed to have favorable physicochemical properties. csmres.co.uk

The strategic design and synthesis of novel building blocks is an area of active academic and industrial research. csmres.co.ukwhiterose.ac.uk This includes the development of three-dimensional scaffolds that allow for the exploration of new areas of chemical space, moving away from flat, aromatic structures. whiterose.ac.uk The availability of a diverse and high-quality collection of building blocks can significantly accelerate the process of identifying and optimizing new molecules in medicinal chemistry. csmres.co.uk

Academic Relevance of Brominated Organic Compounds in Contemporary Synthesis

Bromination is a key transformation in organic synthesis, and the resulting brominated organic compounds are highly valued for their versatility. nih.govacs.orgsci-hub.se Organobromine compounds serve as important intermediates and building blocks for the synthesis of a wide range of more complex molecules, including those with applications in pharmaceuticals and agrochemicals. researchgate.netcambridgescholars.comresearchgate.net

The academic relevance of brominated compounds stems from the unique reactivity of the carbon-bromine bond. Bromine is a good leaving group in nucleophilic substitution reactions and facilitates the formation of organometallic reagents, such as Grignard reagents. researchgate.netwikipedia.org These characteristics make organobromides key precursors in a multitude of chemical transformations, including cross-coupling reactions. researchgate.net

The introduction of bromine atoms into a molecule can be achieved through various methods, and there is ongoing research to develop more efficient and environmentally benign bromination techniques. cambridgescholars.comresearchgate.net The study of organobromine chemistry also extends to understanding their natural occurrence and biological roles, as many marine organisms produce a diverse array of brominated natural products. nih.gov The versatility of brominated compounds ensures their continued importance in modern synthetic chemistry. nih.govacs.orgcardiff.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dibromo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAVUJNELQOPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 4 Methylbenzoic Acid Methyl Ester

Esterification Pathways for Benzoic Acid Derivatives

Esterification of benzoic acid and its derivatives is a fundamental reaction in organic synthesis. The presence of substituents on the aromatic ring can influence the reactivity of the carboxylic acid group. For the synthesis of 2,6-dibromo-4-methylbenzoic acid methyl ester, esterification of the corresponding carboxylic acid is a key step.

Acid-Catalyzed Esterification Processes

The most common method for converting a carboxylic acid to its methyl ester is the Fischer-Speier esterification. This equilibrium-controlled process involves reacting the carboxylic acid with an excess of alcohol, typically methanol (B129727), in the presence of a strong acid catalyst. organic-chemistry.orgtcu.edu

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. dnu.dp.uaresearchgate.net The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. tcu.edu For sterically hindered benzoic acids, such as those with substituents at the 2 and 6 positions, the rate of esterification can be significantly slower. acs.orgresearchgate.net In such cases, more forcing conditions, such as higher temperatures and longer reaction times, may be necessary. researchgate.net

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. organic-chemistry.org

A study on the esterification of various benzoic acids demonstrated the use of N-bromosuccinimide (NBS) as an efficient and selective catalyst under mild conditions. For instance, 4-methylbenzoic acid was converted to methyl 4-methylbenzoate in 84% yield when reacted with methanol at 70°C for 20 hours with a catalytic amount of NBS. mdpi.com

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |

| 4-Nitrobenzoic Acid | Methanol | NBS (0.070 mmol) | 70°C, 20 h | 92% |

| 3-Nitrobenzoic Acid | Methanol | NBS (0.070 mmol) | 70°C, 20 h | --- |

| 4-Methylbenzoic Acid | Methanol | NBS (0.070 mmol) | 70°C, 20 h | 84% |

Table 1: NBS-Catalyzed Esterification of Substituted Benzoic Acids mdpi.com

Microwave-assisted esterification has also been shown to be an effective method, often leading to significantly reduced reaction times and improved yields. researchgate.netresearchgate.net For example, the esterification of benzoic acid with ethanol using a sulfuric acid catalyst in a continuous tubular flow reactor heated by microwaves achieved high conversions at relatively low residence times. researchgate.net

Solid Acid Catalyst Approaches in Ester Synthesis

To overcome the issues associated with homogeneous acid catalysts, such as corrosion and difficulty in separation, solid acid catalysts have been developed and utilized for esterification reactions. aurak.ac.aeoru.edu These catalysts are generally environmentally benign, reusable, and economically viable. aurak.ac.ae

A variety of materials have been employed as solid acid catalysts, including clays, zeolites, and ion-exchange resins. oru.edu Sulfonic acid-functionalized solid catalysts, in particular, have shown high catalytic activity in esterification due to their strong acidic sites. aurak.ac.ae For instance, magnetic-responsive solid acid catalysts have been prepared and used for the esterification of palmitic acid with methanol, demonstrating high conversion rates and excellent reusability. nih.govrsc.org

The use of solid acid catalysts is particularly advantageous for the esterification of sterically hindered carboxylic acids. researchgate.net A study on the esterification of dicyclopentadiene with organic acids utilized Amberlyst resins, which are strongly acidic catalysts with surface sulfonic groups. researchgate.net Another report describes the use of a titanium-zirconium solid acid catalyst for the synthesis of a series of methyl benzoates from various benzoic acids and methanol. mdpi.com

| Catalyst | Substrate | Alcohol | Conditions | Conversion/Yield |

| Fe₃O₄@SiO₂–P([VLIM]PW) | Palmitic Acid | Methanol | 70°C, 6 h | 94% conversion |

| Fe₃O₄@SiO₂–P([VLIM]SO₃) | Palmitic Acid | Methanol | 70°C, 6 h | 79% conversion |

| Zr/Ti Solid Acid | p-Methylbenzoic Acid | Methanol | 120°C, 24 h | High Yield |

Table 2: Esterification using Solid Acid Catalysts rsc.orgmdpi.com

Bromination Strategies for Aromatic Systems

The introduction of two bromine atoms at the positions ortho to the carboxylic acid or ester group in a 4-methyl substituted benzene (B151609) ring is a significant synthetic challenge. The directing effects of the existing substituents must be carefully considered to achieve the desired 2,6-dibromo substitution pattern.

Electrophilic Aromatic Bromination Protocols

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. This typically involves the reaction of the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). wordpress.com

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of bromination. The methyl group is an activating, ortho-, para-director, while the carboxylic acid and ester groups are deactivating, meta-directors. In the case of 4-methylbenzoic acid or its methyl ester, the positions ortho to the methyl group (positions 3 and 5) are activated, while the positions meta to the carboxyl/ester group (also positions 3 and 5) are the least deactivated. Therefore, direct electrophilic bromination of 4-methylbenzoic acid or its methyl ester would be expected to yield the 3-bromo and 3,5-dibromo derivatives.

For example, the bromination of methyl 4-methylbenzoate in the presence of anhydrous aluminum chloride has been reported to produce methyl 3,5-dibromo-4-methylbenzoate. nih.govresearchgate.net

Regiospecific Bromination Techniques for Substituted Aromatics

Achieving bromination at the sterically hindered 2 and 6 positions of 4-methylbenzoic acid or its ester requires specialized techniques that can override the inherent directing effects of the substituents. One possible strategy involves the use of a directing group that can facilitate ortho-bromination.

While not directly applied to 4-methylbenzoic acid in the provided search results, copper-catalyzed amination of 2-bromobenzoic acids has been described, indicating methods for functionalizing the ortho position. nih.gov

Side-Chain Bromination Methods (e.g., N-bromosuccinimide applications)

Side-chain bromination, specifically at the benzylic position of the methyl group, can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light. ysu.edu This reaction, known as the Wohl-Ziegler reaction, is a free-radical substitution process.

The bromination of 4-methylbenzoic acid with NBS and benzoyl peroxide in refluxing chlorobenzene has been reported to produce 4-bromomethylbenzoic acid. ysu.edu Similarly, methyl p-toluate can be brominated at the benzylic position using bromine at high temperatures. google.com

While this method brominates the methyl group and not the aromatic ring directly, the resulting benzylic bromide is a versatile intermediate that can be further manipulated. However, this approach does not directly lead to the desired 2,6-dibromination of the aromatic ring.

| Starting Material | Reagent | Initiator/Catalyst | Solvent | Product |

| 4-Methylbenzoic Acid | NBS | Benzoyl Peroxide | Chlorobenzene | 4-Bromomethylbenzoic Acid |

| Ethyl 4-Methylbenzoate | Bromine | Heat (145°C) | Chlorobenzene | Ethyl 4-(bromomethyl)benzoate |

| p-Nitrotoluene | Bromine | Bentonite | Dichloromethane | p-Nitrobenzyl bromide |

Table 3: Examples of Side-Chain Bromination ysu.edugoogle.comgoogle.com

Multi-Step Synthesis Approaches for this compound Precursors

The synthesis of highly substituted aromatic compounds like this compound often necessitates multi-step approaches to construct the required precursors with the correct substitution pattern. These strategies typically involve the sequential introduction of functional groups onto a simpler aromatic scaffold or the construction of the aromatic ring itself from acyclic precursors.

One common strategy begins with a readily available substituted toluene, such as p-nitrotoluene. A multi-step sequence can be employed to introduce the desired functionalities. For instance, a process might involve an initial bromination, followed by conversion of the nitro group to a nitrile, and subsequent hydrolysis and esterification to form the methyl benzoate (B1203000) precursor. An example of such a sequence is the synthesis of 2-bromo-3-methylbenzoic acid, which starts with the bromination of p-nitrotoluene to yield 2-bromo-4-nitrotoluene orgsyn.org. This intermediate can then undergo further transformations to introduce the carboxylic acid functionality before final bromination and esterification steps orgsyn.org.

Another approach involves the construction of the substituted benzene ring through cycloaddition reactions. For example, key C13-disubstituted tetrahydroberberine intermediates have been synthesized via a formal [4+2] cycloaddition of 4-methylhomophthalic anhydrides with an isoquinoline derivative researchgate.net. While applied to a different target, this methodology highlights how a substituted aromatic ring can be built, a strategy adaptable to the synthesis of precursors for 2,6-disubstituted-4-methylbenzoic acids. Similarly, processes for manufacturing 2,6-disubstituted 4-hydroxybenzoic acids and their esters involve the dehydrogenation of cyclohexenone carboxylic acid esters google.com. Such ring-forming and aromatization strategies provide a powerful means to control the substitution pattern from the outset.

The synthesis of precursors may also require the use of protecting groups. For instance, if a reactive group like a ketone is present on the aromatic ring, it may need to be masked as a ketal to prevent side reactions during bromination reddit.com. The ketal is then removed in a later step to yield the desired functionalized precursor. These multi-step sequences, while often complex, are essential for accessing intricately substituted intermediates required for the final synthesis of molecules like this compound.

Green Chemistry Principles in the Synthesis of Brominated Esters

The synthesis of organobromine compounds, including brominated esters, has traditionally relied on methods that use hazardous reagents like molecular bromine in chlorinated solvents. teknoscienze.com The adoption of green chemistry principles aims to develop more eco-friendly and sustainable chemical processes by minimizing waste, avoiding toxic substances, and improving energy efficiency. wordpress.com Key tenets of green chemistry applicable to the synthesis of brominated esters include the use of safer solvents and reagents, the development of catalytic reactions, and the optimization of reaction conditions to enhance efficiency. wordpress.comacsgcipr.org

A major focus of green bromination is to move away from the use of elemental bromine, which is highly toxic, corrosive, and volatile. wordpress.com Alternative brominating agents that are safer to handle and generate less hazardous waste are central to this effort. scispace.comcambridgescholars.com Furthermore, the choice of solvent is critical, with a push to replace environmentally persistent and toxic chlorinated solvents with greener alternatives. rsc.orghrpub.org The overarching goal is to design synthetic routes that are not only efficient in producing the desired brominated ester but also benign to the environment and safe for chemists to perform. chemindigest.com

Eco-Friendly Solvents and Reagents

The selection of solvents and reagents is a cornerstone of green chemistry in bromination. acsgcipr.org Water is considered an ideal green solvent as it is abundant, non-toxic, and non-flammable. hrpub.org Its use in bromination reactions, however, can be limited by the poor solubility of organic substrates. Despite this, successful brominations have been reported in aqueous media, often with high efficiency and simplified product work-up. hrpub.org For instance, the bromination of various organic substrates, including phenols and anilines, has been achieved under ambient conditions in water without a catalyst using a bromide-bromate reagent. rsc.org Methanol is another solvent that offers a greener alternative to chlorinated solvents for certain bromination reactions, such as the mono-ortho-bromination of phenols using N-bromosuccinimide (NBS). mdpi.com

In terms of reagents, several alternatives to hazardous molecular bromine have been developed.

N-Bromosuccinimide (NBS): As a white crystalline solid, NBS is significantly easier and safer to handle than liquid bromine. wordpress.com It is widely used for a variety of brominations, including electrophilic aromatic substitution. wordpress.comcambridgescholars.com However, a drawback of NBS is its reduced atom economy, as only one bromine atom from the molecule is incorporated into the product, and it generates succinimide as a byproduct. wordpress.com

Bromide-Bromate Salts: An eco-friendly approach utilizes a combination of bromide and bromate salts (e.g., KBr and KBrO₃) in an acidic aqueous solution. chemindigest.comresearchgate.net This mixture generates the reactive brominating species in situ, avoiding the handling of liquid bromine. chemindigest.comrsc.org This method boasts high bromine atom efficiency and produces only benign waste, such as aqueous sodium chloride. chemindigest.com

Oxidative Bromination Systems: Systems using a bromide salt like ammonium (B1175870) bromide in combination with an oxidant such as Oxone in solvents like methanol or water provide a mild and efficient method for the selective bromination of activated aromatic compounds at room temperature without a catalyst. organic-chemistry.org

| Reagent | Advantages | Disadvantages | Typical Solvents |

|---|---|---|---|

| Molecular Bromine (Br₂) | Low cost, high reactivity | Highly toxic, corrosive, volatile, produces HBr byproduct wordpress.com | Chlorinated solvents (e.g., CCl₄, CH₂Cl₂) |

| N-Bromosuccinimide (NBS) | Solid, safer to handle, versatile wordpress.comcambridgescholars.com | Lower atom economy, produces succinimide byproduct wordpress.com | Acetonitrile, Methanol, Water mdpi.comresearchgate.net |

| Bromide-Bromate (e.g., KBr/KBrO₃) | In situ generation of Br₂, high atom efficiency, eco-friendly chemindigest.comrsc.org | Requires acidic conditions | Water chemindigest.comrsc.org |

| Ammonium Bromide/Oxone | Mild conditions, no catalyst needed for activated systems organic-chemistry.org | Mainly for activated aromatic compounds | Methanol, Water organic-chemistry.org |

Catalytic Systems for Sustainable Bromination

Catalysis is a fundamental principle of green chemistry, offering pathways to increase reaction efficiency, reduce waste, and enable the use of more environmentally benign reagents. wordpress.com In the context of bromination, catalytic systems are being developed to replace stoichiometric reagents and to activate less hazardous bromine sources. Sustainable oxidative bromination, for example, focuses on the in-situ generation of active brominating agents from stable bromine precursors using green oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. teknoscienze.comepa.govresearchgate.net

Biological processes using bromoperoxidase enzymes represent highly effective and eco-friendly routes for halogenation, utilizing H₂O₂ as the oxidant. teknoscienze.comresearchgate.net Inspired by nature, significant research has gone into developing synthetic catalysts that mimic these enzymes. Vanadium complexes, for instance, are effective catalysts for bromination reactions in the presence of H₂O₂. researchgate.net

Photocatalysis offers another sustainable approach. Visible light, as a renewable energy source, can be used to generate bromine radicals from bromide anions using photocatalysts like transition metal complexes or organic dyes. rsc.org This method avoids the need for harmful UV light and enhances reaction efficiency and selectivity, aligning with green chemistry principles. rsc.org For example, a metal-free photocatalytic system has been developed for the aerobic oxygenation of benzylic C(sp³)–H bonds using NBS as a bromine radical source and O₂ as the oxidant. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity is crucial for the efficiency and sustainability of any chemical synthesis, including the preparation of halogenated esters. The optimization of reaction conditions such as temperature, reaction time, solvent, catalyst loading, and the molar ratio of reactants is a key strategy to maximize the formation of the desired product while minimizing byproducts. researchgate.net

In electrophilic aromatic bromination, regioselectivity is a significant challenge, as multiple isomers can be formed. The choice of brominating agent and catalyst can strongly influence the outcome. For example, bromination of toluene with NBS or Br₂ over various zeolites has been studied to improve selectivity for the desired bromotoluene isomer compared to conventional catalysts like FeCl₃ or H₂SO₄. researchgate.net The reaction parameters, including temperature, catalyst amount, and molar ratios of reactants, were found to strongly influence the conversion rate and product selectivity. researchgate.net

Controlling the stoichiometry of the reagents is a straightforward yet powerful method to control the degree of bromination. In the bromination of aromatic compounds using an aqueous AlBr₃-Br₂ system, high yields of mono-, di-, or tri-brominated products can be selectively achieved by adjusting the molar equivalents of the substrate, AlBr₃, and Br₂. researchgate.net For instance, the dibromination of 4-nitroaniline to 2,6-dibromo-4-nitroaniline was optimized at a substrate:AlBr₃:Br₂ mole ratio of 1:2:2. researchgate.net

Temperature can also be a critical factor. While some reactions require elevated temperatures, others achieve higher selectivity at lower temperatures. The bromination of fluorobenzene, for example, shows significantly higher para-selectivity at temperatures between 0°C and -20°C. google.com Similarly, in the ortho-bromination of phenols with NBS in methanol, the controlled addition of the NBS solution at ambient temperature was found to be optimal for achieving high selectivity for the desired mono-brominated product. mdpi.com

| Parameter | Effect on Yield/Selectivity | Example |

|---|---|---|

| Catalyst | Can significantly alter regioselectivity. researchgate.net | Zeolite H-beta provides higher selectivity in toluene bromination compared to FeCl₃. researchgate.net |

| Molar Ratio | Controls the degree of halogenation (mono-, di-, tri-bromination). researchgate.net | A 1:2:2 molar ratio of 4-nitroaniline:AlBr₃:Br₂ selectively yields the dibrominated product. researchgate.net |

| Temperature | Can improve selectivity, often at lower temperatures. google.com | Para-selectivity in fluorobenzene bromination increases from ~85% at 25°C to >97% at -20°C. google.com |

| Solvent | Influences reaction rate and selectivity. | Using hexafluoroisopropanol as a solvent enables mild and regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org |

| Addition Rate | Controlled addition can prevent over-reaction and improve selectivity. mdpi.com | Slow addition of NBS solution improves selectivity for mono-ortho-bromination of phenols. mdpi.com |

Catalyst Development for the Synthesis of Halogenated Benzoates

The development of novel catalysts is a driving force in modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder, more sustainable conditions. For the synthesis of halogenated benzoates, catalyst development focuses on several key areas: enhancing regioselectivity, activating greener halogenating agents, and improving catalyst recyclability.

Zeolites have been explored as reusable, shape-selective catalysts for aromatic bromination. Their porous structure can control access to the aromatic ring, favoring substitution at specific positions. For example, HY zeolites with a pore size of about 7 angstroms can promote para-bromination of simple aromatic compounds with high selectivity. google.com The combination of a shape-selective zeolite with a Lewis acid co-catalyst has been shown to achieve high yields and conversions in short reaction times. google.com

Organocatalysis provides a metal-free alternative for halogenation. Indole-based organocatalysts have been successfully used for the electrophilic bromination of a range of aromatic compounds, including challenging thioarenes, in environmentally benign solvents like heptane. rsc.org These catalysts operate through the formation of a highly active 3-bromoindole intermediate that delivers the bromine to the substrate. rsc.org Another approach uses tetrabromomethane (CBr₄) as a halogen bond donor catalyst for the synthesis of 2-substituted benzothiazoles, demonstrating the potential of halogen bonding in catalysis. rsc.org

The use of enzymes represents the pinnacle of green catalysis. Halogenase enzymes, which are responsible for the biosynthesis of halogenated natural products, can regioselectively halogenate a diverse array of substrates. nih.govresearchgate.net While their application in industrial synthesis is still developing, research into engineering more robust and versatile halogenases holds significant promise for the future of sustainable synthesis of halogenated compounds, including benzoates. nih.govresearchgate.net

Furthermore, photosensitizing catalysts are emerging as powerful tools. It has been shown that simple benzoate esters themselves, such as methyl 4-fluorobenzoate, can act as highly efficient photosensitizers. uni-regensburg.dersc.org In combination with a fluorine source, these catalysts enable the visible light-powered direct fluorination of unactivated C(sp³)–H bonds. uni-regensburg.dersc.org This concept of using a benzoate structure as a catalyst opens up new possibilities for developing analogous systems for bromination, where a brominated benzoate could potentially catalyze the halogenation of other molecules.

Mechanistic Investigations of Reactions Involving 2,6 Dibromo 4 Methylbenzoic Acid Methyl Ester

Electrophilic Aromatic Substitution Mechanisms on Brominated Benzoates

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The mechanism for compounds like 2,6-Dibromo-4-methylbenzoic acid methyl ester is significantly influenced by the directing and activating or deactivating nature of its substituents: the two bromine atoms, the methyl group, and the methyl ester group.

The generally accepted mechanism for EAS proceeds in two primary steps:

Formation of the Arenium Ion: An electrophile (E⁺) attacks the π-electron system of the aromatic ring. This initial step is typically the slow, rate-determining step because it disrupts the ring's aromaticity. masterorganicchemistry.com A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed. libretexts.orglibretexts.orgmsu.edu

Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the stable aromatic system. msu.edufiveable.me

Bromine Atoms: Halogens like bromine are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. This is due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because the lone pairs on the bromine can be donated through resonance, which helps to stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. libretexts.org

Methyl Group (-CH₃): An alkyl group like methyl is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and stabilizing the carbocation intermediate. libretexts.org

Methyl Ester Group (-COOCH₃): This group is strongly deactivating and a meta-director. libretexts.org Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less attractive to incoming electrophiles. The electron withdrawal is most pronounced at the ortho and para positions, thus directing electrophiles to the meta position by default.

In this compound, these effects combine. The powerful deactivating effect of the methyl ester group, compounded by the inductive withdrawal of the two bromine atoms, renders the ring highly unreactive towards electrophilic aromatic substitution. The directing effects are also in opposition. The methyl group directs to positions 2 and 6 (which are blocked by bromine) and position 4 (which is blocked by the methyl group itself). The bromine atoms direct to positions 2, 4, and 6 (all blocked). The ester group directs to positions 3 and 5. Therefore, if an electrophilic substitution reaction were to occur, it would be predicted to happen at the 3 and 5 positions, though the reaction would be very slow due to the strong deactivation of the ring.

Nucleophilic Displacement Pathways of Bromine Atoms in Substituted Esters

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to substitute leaving groups, such as bromine, on an aromatic ring with nucleophiles. Unlike SN1 and SN2 reactions common with alkyl halides, the SNAr mechanism has specific requirements. kau.edu.sa

The most common SNAr pathway is the addition-elimination mechanism, which involves two steps:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically rate-determining.

Loss of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the bromine atoms are the potential leaving groups. The primary electron-withdrawing group is the methyl ester. However, it is positioned meta to the bromine atoms. Consequently, it cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. This lack of ortho or para activation makes the bromine atoms on this molecule highly resistant to displacement via the standard SNAr addition-elimination mechanism. While some studies have shown SN2 displacement of bromine from tertiary α-bromo esters, these occur at a saturated carbon, not directly on the aromatic ring. researchgate.net

Reaction Kinetics Studies of Derivatization Reactions of Aromatic Esters

Derivatization reactions, such as esterification or hydrolysis, are fundamental transformations of aromatic esters. researchgate.netresearch-solution.com The kinetics of these reactions are heavily influenced by the substituents on the aromatic ring. taylorfrancis.com

Esterification of benzoic acids is a common derivatization reaction. Studies on the synthesis of methyl benzoates using solid acid catalysts have shown that the reaction conditions and the nature of the substituents affect the yield and reaction time. For instance, the esterification of p-methylbenzoic acid with methanol (B129727) can be achieved under reflux, with the reaction progress monitored over time. mdpi.com

The rate of derivatization reactions is governed by factors including solvent, temperature, reactant concentrations, and the presence of catalysts. taylorfrancis.com The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack, while bulky ortho substituents can sterically hinder the approach of the nucleophile, slowing the reaction.

Below is a table illustrating the relative rates of nitration for several substituted benzenes, demonstrating the kinetic effect of different substituents on an electrophilic aromatic substitution reaction. This provides a general context for how the substituents present in this compound would be expected to influence reaction kinetics.

| Compound | Substituent | Relative Rate of Nitration (vs. Benzene = 1) | Substituent Effect |

|---|---|---|---|

| Toluene | -CH₃ | 25 | Activating |

| Chlorobenzene | -Cl | 0.033 | Deactivating |

| Ethyl Benzoate (B1203000) | -COOCH₂CH₃ | 0.003 | Strongly Deactivating |

Data adapted from studies on electrophilic aromatic substitution kinetics. msu.edu

Role of Steric and Electronic Effects on Reactivity of Substituted Aromatic Esters

The reactivity of this compound is profoundly dictated by a combination of steric and electronic effects originating from its substituents. nih.govstudymind.co.uk

Electronic Effects: The electronic influence of a substituent is a combination of its inductive and resonance effects.

Inductive Effect: This is the withdrawal or donation of electron density through the sigma bonds. The highly electronegative bromine atoms and the ester group exert a strong electron-withdrawing inductive effect, decreasing the electron density of the aromatic ring. libretexts.org The methyl group has a weak electron-donating inductive effect.

Resonance Effect: This involves the delocalization of electrons through the pi system. The ester group withdraws pi electrons from the ring, further deactivating it. studymind.co.uk The bromine atoms can donate a lone pair of electrons to the ring, but this effect is weaker than their inductive withdrawal. libretexts.org

Collectively, the powerful electron-withdrawing properties of the two bromine atoms and the methyl ester group make the aromatic ring electron-poor and thus highly deactivated towards electrophilic attack. studymind.co.uk

Steric Effects: Steric hindrance plays a critical role, particularly due to the two bromine atoms positioned ortho to the methyl ester group.

Hindrance at the Ester Group: The bulky bromine atoms physically obstruct the carbonyl carbon of the ester. This significantly hinders reactions that involve nucleophilic attack at this site, such as base-catalyzed hydrolysis (saponification). Research on 2,6-disubstituted benzoic acids and their esters has long established that these compounds undergo esterification and hydrolysis at much slower rates than their unhindered isomers. researchgate.net

The interplay of these effects is summarized in the table below:

| Substituent | Position | Electronic Effect on Ring | Steric Effect |

|---|---|---|---|

| -COOCH₃ | 1 | Strongly Deactivating (Inductive & Resonance Withdrawal) | Subject to hindrance from ortho groups |

| -Br | 2, 6 | Deactivating (Strong Inductive Withdrawal, Weak Resonance Donation) | High; hinders reaction at the ester group and adjacent ring positions |

| -CH₃ | 4 | Activating (Inductive Donation) | Moderate |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 4 Methylbenzoic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. For 2,6-Dibromo-4-methylbenzoic acid methyl ester, NMR is crucial for confirming the substitution pattern of the benzene (B151609) ring and the presence of the ester and methyl functionalities.

While specific experimental data for this compound is not available, an expected ¹H NMR spectrum can be predicted based on its structure. The molecule possesses three distinct types of protons: two aromatic protons, three protons of the ring-attached methyl group, and three protons of the ester's methyl group.

Due to the symmetrical substitution pattern (C2v symmetry), the two aromatic protons at positions 3 and 5 are chemically equivalent. They would appear as a single signal. The heavy bromine atoms and the ester group would deshield these protons, placing their signal in the downfield region of the spectrum, typically around 7.0-8.0 ppm. The signal would be a singlet, as there are no adjacent protons to cause spin-spin splitting.

The protons of the methyl group at position 4 are expected to produce a sharp singlet in the typical alkyl-aromatic region, estimated to be around 2.4 ppm. rsc.org The protons of the methyl ester group (-OCH₃) are also distinct and would appear as another sharp singlet, generally found further downfield than a typical methyl group due to the deshielding effect of the adjacent oxygen atom, likely in the range of 3.9 ppm. rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-3, H-5) | ~7.3 | Singlet (s) | 2H |

| Ester Methyl (-COOCH₃) | ~3.9 | Singlet (s) | 3H |

| Ring Methyl (Ar-CH₃) | ~2.4 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated due to the molecule's symmetry.

The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the 165-170 ppm region. The aromatic carbon attached to the ester group (C-1) would also be significantly downfield. The carbons bearing the bromine atoms (C-2, C-6) would be shifted upfield relative to unsubstituted benzene due to the "heavy atom effect," likely appearing in the 120-130 ppm range. Conversely, the aromatic carbons at positions 3 and 5, and the carbon at position 4 (attached to the methyl group), would have distinct chemical shifts reflecting their electronic environments. The methyl ester carbon (-OC H₃) is expected around 52 ppm, while the ring's methyl carbon (C H₃) would be the most upfield signal, typically around 21 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~166 |

| Aromatic (C-4) | ~144 |

| Aromatic (C-1) | ~135 |

| Aromatic (C-3, C-5) | ~130 |

| Aromatic (C-2, C-6) | ~125 |

| Ester Methyl (-OCH₃) | ~52 |

| Ring Methyl (Ar-CH₃) | ~21 |

The prediction of chemical shifts in substituted aromatic systems is not always straightforward, particularly with bulky ortho substituents. Research has shown that the ¹H NMR chemical shifts of substituents ortho to a benzoic acid ester group can defy conventional prediction models. rsc.orghmdb.ca This anomalous behavior is attributed to a combination of steric and electronic effects.

In the case of this compound, the two large bromine atoms flanking the ester group force it to rotate out of the plane of the benzene ring. This steric hindrance disrupts the π-conjugation between the carbonyl group and the aromatic system. The altered conformation changes the electronic environment of the nearby protons and carbons, leading to unexpected chemical shifts that may not align with standard additive prediction rules. Density functional theory (DFT) calculations are often required to better understand and predict these variances. rsc.orghmdb.ca

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS would confirm the molecular weight and provide structural information through analysis of its fragmentation patterns.

The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the spectrum would show three peaks for the molecular ion: M⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion ([M-31]⁺), which is often a very stable and abundant ion. Subsequent loss of carbon monoxide (CO) from this acylium ion could lead to another fragment ([M-31-28]⁺). Another possible fragmentation is the loss of the entire ester group.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This capability is crucial for distinguishing between isomers, which have the same nominal mass but different atomic arrangements. For instance, this compound and its isomer, 3,5-Dibromo-4-methylbenzoic acid methyl ester, both have the same molecular formula (C₉H₈Br₂O₂) and therefore the same integer molecular weight.

HRMS can measure the mass of the molecular ion to several decimal places, confirming the exact elemental composition and ruling out other potential formulas that might have the same nominal mass. While HRMS alone cannot differentiate between positional isomers, coupling it with tandem mass spectrometry (MS/MS) can. In an MS/MS experiment, the isomeric molecular ions are fragmented, and their resulting fragmentation patterns are compared. Differences in the fragmentation patterns, driven by the different substituent positions, can provide the necessary information to distinguish between them.

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The analysis of these spectra allows for the identification of specific functional groups present in the compound.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, expected in the region of 1720-1740 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents. The C-O single bond stretching vibrations of the ester would result in two bands, typically around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce a series of peaks in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibrations would be observed in the fingerprint region of the spectrum, usually at low wavenumbers between 500 and 700 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, and the symmetric vibrations of the methyl groups would also be readily observable.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Alkyl C-H | Stretching | 2850 - 2980 | Medium |

| Ester C=O | Stretching | 1720 - 1740 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Ester C-O | Stretching | 1000 - 1300 | Strong |

| C-Br | Stretching | 500 - 700 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a three-dimensional model of the electron density of the molecule. This model provides highly accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

For this compound, a crystallographic study would elucidate key structural parameters. This would include the spatial relationship between the benzene ring and the methyl ester group, particularly the dihedral angle between the plane of the ring and the plane of the ester substituent. The presence of two bulky bromine atoms ortho to the ester group would likely induce significant steric strain, potentially forcing the ester group out of the plane of the aromatic ring.

A complete crystallographic analysis would be presented in a data table, which is standard for such studies. However, as no published crystal structure for this specific compound was found, a data table cannot be generated. A hypothetical table based on a related isomer, Methyl 3,5-dibromo-4-methylbenzoate, is provided for illustrative purposes only and does not represent the title compound.

Table 1: Illustrative Crystal Data for a Related Isomer (Methyl 3,5-dibromo-4-methylbenzoate). nih.gov Note: This data is not for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈Br₂O₂ |

| Formula Weight | 307.97 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9716 (2) |

| b (Å) | 14.2359 (7) |

| c (Å) | 17.2893 (8) |

| Volume (ų) | 977.52 (8) |

| Z | 4 |

| Temperature (K) | 89 |

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group and structural feature within a molecule has characteristic vibrations that absorb light at specific frequencies (or cause scattering at shifted frequencies in Raman). These frequencies provide a molecular fingerprint and offer insights into chemical bonding and conformation.

For this compound, an IR or Raman spectrum would display several key vibrational bands. The analysis of these bands would help in confirming the molecular structure and understanding its conformational properties. For instance, the position of the carbonyl (C=O) stretching band of the methyl ester group is sensitive to its electronic environment and steric hindrance.

Key expected vibrational modes would include:

C-H Stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups would be found in the 2980-2850 cm⁻¹ range. researchgate.net

Carbonyl (C=O) Stretching: This is a strong, characteristic absorption for the ester group, typically observed in the 1750-1730 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring would exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ester C-O bonds would produce strong bands in the 1300-1100 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bonds would have characteristic stretching vibrations at lower frequencies, typically below 700 cm⁻¹.

Although a detailed experimental spectrum and a corresponding table of vibrational frequencies for this compound are not available in the reviewed literature, the table below lists the generally expected absorption regions for the key functional groups present in the molecule.

Table 2: General Vibrational Frequency Ranges for Functional Groups in the Title Compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₃ | 2980 - 2850 |

| Carbonyl C=O Stretch | Ester | 1750 - 1730 |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |

| Ester C-O Stretch | -C-O- | 1300 - 1100 |

| C-Br Stretch | Ar-Br | < 700 |

Computational Chemistry and Theoretical Studies of 2,6 Dibromo 4 Methylbenzoic Acid Methyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Protonation

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling detailed investigation of the electronic structure of molecules like 2,6-Dibromo-4-methylbenzoic acid methyl ester. By solving the Schrödinger equation in an approximate manner, DFT methods can accurately predict various electronic properties. For instance, calculations using the B3LYP functional with a 6-311++G(2d,p) basis set are commonly employed to optimize the molecular geometry and determine electronic characteristics of benzoic acid derivatives. vjst.vnvjst.vn

These calculations can reveal the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. vjst.vnvjst.vn The MEP map visually represents the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT is instrumental in studying protonation effects. Theoretical investigations on similar amine-group-bearing emitters have demonstrated that DFT and time-dependent DFT (TDDFT) can effectively model the changes in absorption and emission spectra upon protonation. researchgate.net For this compound, DFT calculations can predict the most probable site of protonation and the resulting changes in electronic structure and stability.

Note: These are representative values based on typical DFT calculations for similar aromatic esters and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. ucl.ac.uk For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotational barriers around the ester group and the C-C bond connecting it to the aromatic ring.

These simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to understand how the surrounding medium influences the molecule's conformational preferences. mdpi.com The resulting trajectories provide a wealth of information on the distribution of different conformers and the transitions between them. This is particularly important for understanding how the molecule might interact with biological receptors or other molecules in solution.

Reaction Pathway Analysis and Transition State Modeling

Computational methods are invaluable for elucidating reaction mechanisms. For reactions involving this compound, DFT can be used to map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states. The steric hindrance caused by the two bromine atoms at the ortho positions can significantly influence the reactivity of the ester group, a phenomenon that has been noted in studies of other 2,6-disubstituted benzoic acid derivatives. researchgate.netacs.orgacs.org

By calculating the energy of the transition state, the activation energy for a given reaction can be determined, providing a quantitative measure of the reaction rate. This type of analysis is essential for understanding and predicting the outcomes of chemical transformations, such as hydrolysis or other nucleophilic substitution reactions at the ester carbonyl group.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting various spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netdntb.gov.uadergipark.org.tr By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, aiding in the structural elucidation of the molecule. dergipark.org.tr

Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. vjst.vnvjst.vn These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Table 2: Representative Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| IR | C=O stretch | ~1730 cm⁻¹ |

| ¹H NMR | -OCH₃ protons | ~3.9 ppm |

| ¹³C NMR | C=O carbon | ~165 ppm |

| UV-Vis | λmax | ~240 nm |

Note: These are representative values based on computational studies of similar benzoic acid esters and are for illustrative purposes.

Theoretical Insights into Hydrogen Bond Interactions in Benzoic Acid Derivatives

While this compound itself cannot form the classic carboxylic acid dimers, understanding hydrogen bonding in related benzoic acid derivatives provides a broader context for its intermolecular interactions. Theoretical studies on benzoic acid and its substituted analogues have extensively investigated the nature of hydrogen bonds in their dimeric forms. mdpi.comresearchgate.netscispace.comkoreascience.kr

These studies, often employing DFT and MP2 methods, have quantified the strength of hydrogen bonds and analyzed how substituents on the aromatic ring influence these interactions. researchgate.netscispace.comkoreascience.kr For instance, electron-donating groups tend to strengthen the hydrogen bonds. While the methyl ester derivative cannot form these strong hydrogen-bonded dimers, it can act as a hydrogen bond acceptor through its carbonyl oxygen. Computational studies can model these weaker interactions with potential hydrogen bond donors in its environment.

Chemical Transformations and Derivatization Strategies for 2,6 Dibromo 4 Methylbenzoic Acid Methyl Ester

Cross-Coupling Reactions of Brominated Aromatic Esters

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 2,6-dibromo-4-methylbenzoic acid methyl ester, the two bromine atoms serve as reactive handles for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. nih.gov For this compound, this reaction can be employed to introduce aryl, heteroaryl, vinyl, or alkyl substituents at the 2- and 6-positions.

The general scheme for a Suzuki-Miyaura coupling involves an aryl halide, a boronic acid or ester, a palladium catalyst, and a base. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of dibromoarenes, the reaction can be controlled to achieve either mono- or di-substitution, depending on the stoichiometry of the reagents and the reaction conditions. researchgate.net This allows for the stepwise construction of complex biaryl or substituted aromatic systems.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Ortho-bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | Ortho-benzylaniline derivative | nih.gov |

| Dibromoarene | Arylenediboronic acid | Pd catalyst | π-conjugated polymer | researchgate.netnih.gov |

| Bromoindole | Various amines | Pd2dba3·CHCl3 | Aminoindole derivatives | researchgate.net |

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a powerful method for the vinylation of aryl halides. The Sonogashira coupling, on the other hand, involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com This reaction is instrumental in the synthesis of aryl alkynes. mdpi.com

For this compound, both Heck and Sonogashira couplings can be envisioned to introduce vinyl and alkynyl groups, respectively, at the ortho positions. The reactivity of the two bromine atoms allows for the potential of sequential or double couplings to generate more complex structures. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. ibs.re.krresearchgate.net

Palladium-Catalyzed Amination and Etherification of Brominated Benzoates (general for haloarenes)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry and materials science for the synthesis of anilines and their derivatives. Similarly, palladium-catalyzed etherification allows for the formation of diaryl ethers from aryl halides and phenols.

For this compound, these reactions would enable the introduction of amino and ether functionalities at the 2- and 6-positions. The reaction conditions, particularly the choice of palladium catalyst and ligand, are critical for achieving high yields and functional group tolerance. nih.govnih.gov For instance, the use of palladacycle precatalysts has been shown to be effective for the methoxylation of a wide range of aryl and heteroaryl halides under mild conditions. nih.gov

Reductive Transformations of Ester and Bromo Functionalities (general ester/haloarene reactions)

The ester and bromo functionalities of this compound can undergo various reductive transformations. The methyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, it can be converted to an aldehyde under more controlled conditions.

The carbon-bromine bonds can be reduced to carbon-hydrogen bonds through catalytic hydrogenation or by using reducing agents like tin hydrides. This dehalogenation can be useful if the bromine atoms are used as temporary directing groups or if the final product requires a hydrogen at those positions.

Preparation of Novel Scaffolds via Multi-Component Reactions (general organic synthesis)

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.govnih.govwindows.net These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. nih.gov

While specific MCRs involving this compound are not extensively documented, its functional groups could potentially participate in various MCRs. For example, if the ester is converted to a carboxylic acid, it could be used in Ugi or Passerini reactions. The aromatic ring itself could participate in reactions like the Povarov reaction to construct quinoline (B57606) scaffolds. nih.gov The sequencing of MCRs with subsequent cyclization reactions is a powerful approach for synthesizing diverse heterocyclic scaffolds. nih.govresearchgate.net

Conversion to other Functional Groups (e.g., Nitriles, Acids, Amides)

The methyl ester and bromo functionalities of this compound can be readily converted into a variety of other functional groups, further expanding its synthetic utility.

Nitriles: The conversion of carboxylic acids, which can be obtained from the hydrolysis of the ester, to nitriles is a common transformation. This can be achieved through various methods, including the use of dehydrating agents or via a two-step process involving conversion to an amide followed by dehydration. The direct conversion of esters to nitriles is also possible under certain catalytic conditions. researchgate.net A related compound, 2,6-dibromo-4-methylbenzonitrile, has been synthesized and its crystal structure studied. nih.govresearchgate.net

Acids: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,6-dibromo-4-methylbenzoic acid, under either acidic or basic conditions. matrixscientific.commnstate.edu This carboxylic acid can then serve as a precursor for the synthesis of acid chlorides, amides, and other carboxylic acid derivatives. libretexts.org

Amides: The methyl ester can be converted to amides through aminolysis, which involves reacting the ester with an amine. This reaction can be facilitated by catalysts or by using highly reactive amine derivatives. nih.govresearchgate.netgoogle.com For instance, reacting esters with alkali metal amidoboranes can efficiently produce primary and secondary amides. nih.gov

Table 2: Summary of Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Reagents/Conditions |

|---|---|---|

| Methyl Ester | Carboxylic Acid | Acid or base hydrolysis mnstate.edu |

| Methyl Ester | Amide | Aminolysis, catalytic methods nih.govresearchgate.net |

| Methyl Ester | Primary Alcohol | Strong reducing agents (e.g., LiAlH₄) |

| Carboxylic Acid | Acid Chloride | Thionyl chloride (SOCl₂) libretexts.org |

| Carboxylic Acid | Nitrile | Dehydration of the corresponding amide |

Applications of 2,6 Dibromo 4 Methylbenzoic Acid Methyl Ester in Specialized Chemical Synthesis

Role as a Precursor in Polymer Chemistry (focus on monomer synthesis)

While direct polymerization of 2,6-Dibromo-4-methylbenzoic acid methyl ester is not a common application, its structural motifs are pertinent to the synthesis of specialized monomers for advanced polymers. The principles of using halogenated aromatic compounds as precursors for monomers can be illustrated by analogous systems. For instance, related bromo-methylbenzoic acid derivatives have been utilized in the synthesis of mesogen-jacketed liquid crystalline polymers. chemicalbook.com This class of polymers derives its properties from rigid, rod-like mesogenic units attached to a flexible polymer backbone.

The synthetic utility of this compound in this context lies in its potential for modification into a polymerizable monomer. The bromine atoms can be replaced through various cross-coupling reactions to introduce moieties that can either act as the mesogenic core or bear a polymerizable group (like a vinyl or acrylate (B77674) function). For example, a Suzuki or Sonogashira coupling could be employed to append elaborate aromatic or acetylenic structures, thereby creating a novel monomer. The general synthetic approach would involve:

Functionalization: Selective reaction at the bromine positions to build the desired mesogenic structure.

Introduction of a Polymerizable Group: Modification of the newly introduced group or the existing methyl group to incorporate a polymerizable function.

Polymerization: Subjecting the resulting monomer to appropriate polymerization conditions.

This strategy allows for the precise design of monomers that can impart specific thermal, optical, or electronic properties to the final polymer. The 2,6-dibromo substitution pattern is particularly useful for creating sterically hindered environments around the polymer backbone, which can influence polymer conformation and macroscopic properties.

Intermediates in Organic Synthesis of Complex Molecules

This compound serves as a valuable intermediate in the multi-step synthesis of complex organic molecules, particularly natural products and their analogues. The utility of a closely related isomer, methyl 3,5-dibromo-4-methylbenzoate, as a key intermediate in the synthesis of a variety of natural products has been documented. chemsynthesis.comnih.gov This includes the sclerotiorin (B1681566) group of fungal metabolites, isochromans, and isocoumarins like 7-methylmellein and stellatin. chemsynthesis.comnih.gov

The synthetic value of this compound stems from the differential reactivity of its functional groups. The two bromine atoms can be selectively replaced or transformed, and the methyl ester can be hydrolyzed or reduced. This allows for a stepwise and controlled construction of a complex molecular architecture.

Key transformations that can be performed on this intermediate include:

Cross-Coupling Reactions: The bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex scaffolds.

Lithiation-Substitution: The bromine atoms can undergo lithium-halogen exchange to form a highly reactive organolithium species. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or alcohols (via reduction).

The following table summarizes some of the potential synthetic transformations and the resulting products.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine |

| Hydrolysis | LiOH, H₂O/THF | Carboxylic acid |

| Reduction | LiAlH₄, THF | Benzyl alcohol |

These transformations highlight the versatility of this compound as a building block for constructing intricate molecular frameworks.

Use in the Design of Novel Organic Reagents (general chemical reagents)

The unique electronic and steric properties imparted by the 2,6-dibromo-4-methyl substitution pattern make this scaffold suitable for the design of novel organic reagents. While specific reagents based directly on the methyl ester are not widely reported, the related compound 2,6-Dibromo-4-methylphenol has been used in the development of molybdenum imido alkylidene catalysts for olefin metathesis. chemicalbook.com In this context, the bulky 2,6-dibromo-4-methylphenoxy ligands play a crucial role in the catalyst's stability and activity by influencing the steric environment around the metal center.

By analogy, this compound can be envisioned as a precursor to a variety of specialized reagents:

Chiral Ligands: The carboxylic acid (obtained via hydrolysis) could be used to synthesize chiral ligands for asymmetric catalysis. The steric bulk of the bromine atoms can create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

Oxidizing Agents: The aromatic ring could be further functionalized to create novel oxidizing agents. For example, conversion to an iodonium (B1229267) ylide could yield a reagent for oxygen transfer reactions.

Phase-Transfer Catalysts: By incorporating a quaternary ammonium (B1175870) or phosphonium (B103445) salt moiety, a phase-transfer catalyst with specific solubility and reactivity properties could be designed. The lipophilicity of the dibromomethylphenyl group would influence its partitioning between aqueous and organic phases.

The development of new reagents from this starting material would leverage the predictable reactivity of the functional groups and the steric influence of the ortho-bromine atoms to control reaction outcomes.

Contribution to Advanced Materials Science (focused on synthetic methodology)

In the field of advanced materials science, the focus is often on creating materials with novel electronic, optical, or mechanical properties. The synthetic methodology to create these materials is crucial, and versatile building blocks are in high demand. This compound, through its capacity for controlled functionalization, contributes to the synthetic toolbox for advanced materials.

As mentioned in the context of polymer chemistry, a key application lies in the synthesis of liquid crystals and other functional polymers. chemicalbook.com The ability to perform selective cross-coupling reactions at the bromine positions allows for the construction of highly conjugated systems. Such systems are often the core of organic electronic materials, including:

Organic Light-Emitting Diodes (OLEDs): The dibrominated core can be elaborated into fluorescent or phosphorescent emitters.

Organic Field-Effect Transistors (OFETs): The molecule can serve as a building block for semiconducting small molecules or polymers.

Organic Photovoltaics (OPVs): It can be used to synthesize donor or acceptor materials for solar cells.

The synthetic methodology involves a modular or building-block approach, where the this compound core is systematically functionalized to tune the material's properties. For example, the introduction of electron-donating or electron-withdrawing groups via cross-coupling can be used to adjust the HOMO and LUMO energy levels of the resulting material, which is critical for its performance in electronic devices. The steric hindrance from the 2,6-dibromo pattern can also be exploited to control the solid-state packing of the molecules, which in turn affects charge transport and other material properties. The ability to create well-defined, sterically controlled architectures is a significant contribution to the synthetic methodology in advanced materials science.

Emerging Research Frontiers for 2,6 Dibromo 4 Methylbenzoic Acid Methyl Ester

Integration with Flow Chemistry Methodologies

The synthesis of sterically hindered and poly-halogenated aromatic compounds often presents challenges in traditional batch reactors, including issues with heat and mass transfer, safety, and scalability. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages. nih.govnih.gov The integration of flow chemistry for the synthesis of molecules like 2,6-Dibromo-4-methylbenzoic acid methyl ester represents a significant process advancement.

Key advantages of flow chemistry in this context include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which is particularly beneficial when using hazardous reagents or when reactions are highly exothermic. nih.gov This allows for the safe use of reactive intermediates that might be too dangerous to handle in large-scale batch processes. rsc.org

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov This precision can lead to higher selectivity and yields, minimizing the formation of byproducts.

Improved Efficiency and Scalability: Reactions in flow systems can often be completed in seconds or minutes compared to hours in batch mode. nih.gov Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is more straightforward than redesigning large batch reactors. escholarship.org

While specific flow synthesis routes for this compound are not yet widely published, methodologies for related transformations, such as halogenation and esterification, have been successfully adapted to continuous processes. rsc.orgescholarship.org For instance, the selective reduction of esters to aldehydes, a challenging transformation, has been effectively controlled using flow chemistry. researchgate.net

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials. | Reduced risk due to small reaction volumes at any given time. nih.gov |

| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient, allowing for precise temperature control. nih.gov |

| Scalability | Complex, often requiring process redesign. | Simpler, achieved by extending run time or parallelization. escholarship.org |

| Reaction Time | Typically hours to days. | Can be reduced to seconds or minutes. nih.gov |

| Process Control | Limited control over mixing and residence time. | Precise control over all reaction parameters. |

Applications in Photoredox Catalysis

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org The two bromine atoms on this compound make it an excellent candidate for transformations driven by photoredox catalysis, as aryl halides are common substrates in these reactions. nih.gov

Potential applications include:

Dehalogenation and C-H Arylation: One of the bromine atoms could be selectively removed and replaced with a hydrogen atom or used to form a new C-C bond with another aromatic compound (C-H arylation). acs.org This allows for the late-stage functionalization of the molecule, creating diverse derivatives.